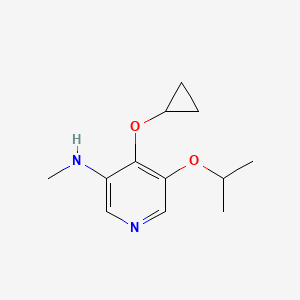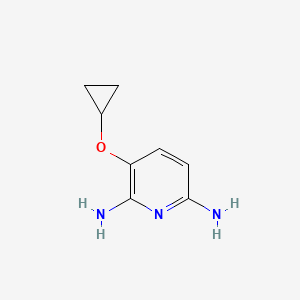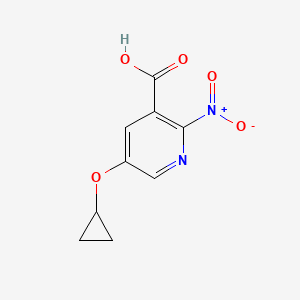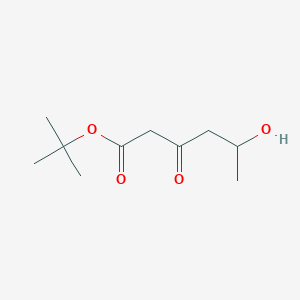
Tert-butyl 5-hydroxy-3-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 5-hydroxy-3-oxo-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C10H18O4. It is known for its unique structure, which includes a hydroxy group, a keto group, and a tert-butyl ester group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexanoic acid, 5-hydroxy-3-oxo-, 1,1-dimethylethyl ester typically involves the esterification of hexanoic acid derivatives. One common method includes the reaction of hexanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors may be employed to scale up the production while maintaining high purity and consistency.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a keto group, resulting in the formation of a diketone.
Reduction: The keto group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Hexanoic acid, 5-hydroxy-3-oxo-, 1,1-dimethylethyl ester is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of hexanoic acid, 5-hydroxy-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The hydroxy and keto groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- Hexanoic acid, 6-cyano-5-hydroxy-3-oxo-, 1,1-dimethylethyl ester
- Hexanoic acid, 6-chloro-3-hydroxy-5-oxo-, 1,1-dimethylethyl ester
- Hexanoic acid, 3-hydroxy-, ethyl ester
Comparison: Hexanoic acid, 5-hydroxy-3-oxo-, 1,1-dimethylethyl ester is unique due to the presence of both hydroxy and keto groups, which provide distinct reactivity compared to its analogs. The presence of the tert-butyl ester group also influences its solubility and stability, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H18O4 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tert-butyl 5-hydroxy-3-oxohexanoate |
InChI |
InChI=1S/C10H18O4/c1-7(11)5-8(12)6-9(13)14-10(2,3)4/h7,11H,5-6H2,1-4H3 |
InChI Key |
MLUIYOZZNWKUCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)CC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-methylbenzamide](/img/structure/B14814215.png)
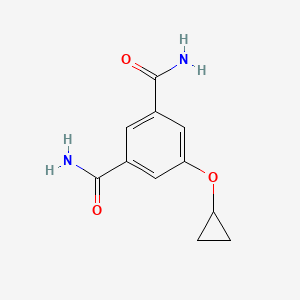



![N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B14814242.png)
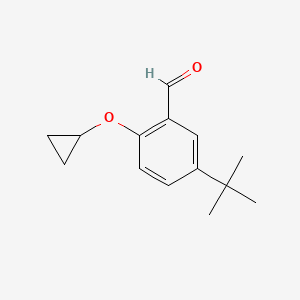
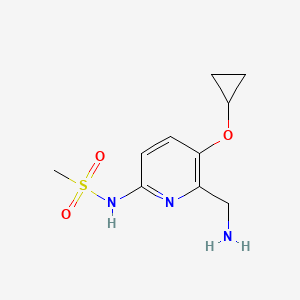
![N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide](/img/structure/B14814248.png)

![(3aS,4R,7S,7aR)-2-(((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)-3a-methylhexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B14814270.png)
